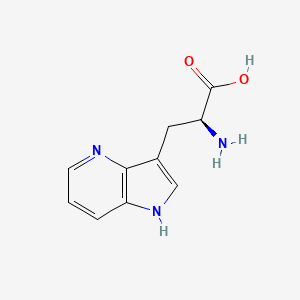

4-Azatryptophan

描述

属性

IUPAC Name |

(2S)-2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c11-7(10(14)15)4-6-5-13-8-2-1-3-12-9(6)8/h1-3,5,7,13H,4,11H2,(H,14,15)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FICCYWIDRZLXIS-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN2)CC(C(=O)O)N)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=CN2)C[C@@H](C(=O)O)N)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Azatryptophan typically involves the use of hydrazine alkylation. One common method starts with the preparation of N-protected hydrazines, followed by alkylation with appropriate reagents. For instance, the synthesis can begin with the amination of 4-bromoisoquinoline, followed by a series of steps to introduce the azaindole moiety .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of chiral auxiliaries, such as the Schöllkopf chiral reagent, can facilitate the asymmetric synthesis of this compound derivatives .

化学反应分析

Types of Reactions: 4-Azatryptophan undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The azaindole ring allows for substitution reactions, where different substituents can be introduced at various positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the azaindole ring .

科学研究应用

Structural Biology

Protein Crystallization and Structure Determination

One of the prominent applications of 4-Azatryptophan is in structural biology, particularly for protein crystallization. The incorporation of this non-natural amino acid into proteins can facilitate the crystallization process, which is often a bottleneck in structural determination. For instance, by substituting tryptophan residues with this compound in bacteriophage λ lysozyme, researchers successfully improved crystal formation and solved its structure. This substitution allowed for enhanced intermolecular interactions and created new heavy-atom binding sites, critical for phase improvement in X-ray crystallography .

Spectroscopic Studies

Fluorescent Probes

This compound serves as an effective fluorescent probe due to its distinct photophysical properties. Its incorporation into proteins enables researchers to study protein dynamics and interactions through fluorescence spectroscopy. For example, studies have shown that replacing tryptophan with this compound can alter fluorescence characteristics, providing insights into protein folding and conformational changes . The compound's ability to act as a better energy acceptor compared to tryptophan enhances its utility in resonance energy transfer studies.

Medicinal Chemistry

Drug Design and Development

In medicinal chemistry, this compound derivatives are being explored for their potential therapeutic applications. Research has highlighted their role as bioactive compounds with antiviral properties against various pathogens, including viruses affecting plants . The modification of tryptophan to create this compound allows for the development of novel compounds that can exhibit improved biological activity compared to their parent molecules.

Peptide Synthesis

Tailor-Made Peptides

The unique properties of this compound make it a valuable building block in peptide synthesis. Its incorporation into peptides can enhance stability and alter biological activity, making it a subject of interest for designing peptide-based therapeutics. Recent studies have reported successful synthesis of dipeptides incorporating this compound, demonstrating its versatility in creating biologically relevant molecules .

Data Summary

作用机制

The mechanism of action of 4-Azatryptophan involves its incorporation into proteins, where it can act as a fluorescent probe. The compound’s unique structure allows it to interact with specific molecular targets, such as enzymes and receptors, altering their function and providing insights into their mechanisms .

相似化合物的比较

Comparison with Similar Compounds

Enzymatic Activity and Substrate Efficiency

4-Azatryptophan serves as a substrate for tryptophan hydroxylase (TrpH), an enzyme involved in neurotransmitter synthesis. Kinetic studies reveal key differences compared to natural and synthetic substrates:

| Substrate | kcat (s⁻¹) | Product Release Rate | Reference |

|---|---|---|---|

| Tryptophan | ~50% of Phe | Slowest | |

| Phenylalanine (Phe) | Baseline | Fastest | |

| 4-Methyltryptophan | Higher than Trp | Fast | |

| This compound | Higher than Trp | Fast |

- Key Findings :

Photophysical Properties

This compound’s fluorescence properties differ significantly from tryptophan and other azaindole derivatives:

- Key Findings :

- Fluorescence Intensity : this compound exhibits lower quantum yield (0.05–0.08) than tryptophan (0.14) due to electron-withdrawing effects of the nitrogen substitution .

- Stokes Shift : Its large Stokes shift (~130 nm) reduces self-quenching, making it advantageous for imaging in crowded environments .

- Comparison with 5-Azatryptophan : this compound emits at a longer wavelength (more redshifted) than 5-azatryptophan, suggesting position-dependent electronic effects .

- Tricyclic Derivatives : Newer hydrophobic derivatives (e.g., tricyclic tryptophan analogs) overcome this compound’s limitations by offering higher quantum yields and absorption coefficients .

Structural and Functional Implications

- Hydrophilicity vs. In contrast, tricyclic derivatives retain hydrophobicity, enabling seamless integration into hydrophobic regions without structural compromise .

Protein Engineering Applications :

Comparison with 7-Azatryptophan

7-Azatryptophan (CAS 1137-00-4) is an isomer with a nitrogen atom at position 7 of the indole ring.

生物活性

4-Azatryptophan is a synthetic analog of the amino acid tryptophan, where the nitrogen atom of the indole ring is replaced by a carbon atom. This modification allows this compound to exhibit unique biological activities and properties that are valuable in biochemical research, particularly in protein studies and fluorescence applications.

Fluorescence Properties

One of the notable characteristics of this compound is its fluorescence . It has been shown to possess intrinsic fluorescence, which can be utilized as a probe in various biological systems. The fluorescence properties are sensitive to the local environment, making it an effective tool for studying protein interactions and conformational changes. For instance, when incorporated into proteins, this compound can provide insights into protein folding and dynamics due to its altered spectral properties compared to natural tryptophan .

Incorporation into Proteins

This compound can be biosynthetically incorporated into proteins using engineered bacterial systems. This process allows researchers to study the effects of this amino acid on protein structure and function. Studies indicate that this compound behaves as an isosteric substitute for tryptophan, maintaining similar structural characteristics while providing distinct spectroscopic properties .

Case Studies and Applications

- Protein-Protein Interactions :

- Fluorescent Probes :

- Structural Analysis of Proteins :

Comparative Data Table

| Property | Tryptophan | This compound |

|---|---|---|

| Fluorescence | Yes | Yes |

| Spectral Shift | Minimal | Significant red shift |

| Sensitivity to Environment | Moderate | High |

| Protein Incorporation | Standard | Enhanced with engineered systems |

| Binding Studies | Common | Effective for probing interactions |

Conclusions

The biological activity of this compound highlights its utility as a versatile tool in biochemical research. Its unique fluorescent properties and ability to substitute for tryptophan in proteins make it an invaluable asset for studying protein dynamics, interactions, and structures. Ongoing research continues to explore its applications in various fields, including drug discovery and molecular biology.

常见问题

Q. What interdisciplinary approaches enhance mechanistic studies of this compound’s role in protein folding?

- Methodological guidance : Combine hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map conformational changes with molecular dynamics (MD) simulations. Use stop-flow kinetics to resolve folding intermediates. Cross-validate findings using mutagenesis to probe azide-specific interactions in model proteins (e.g., lysozyme) .

Methodological Frameworks

-

For experimental design : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypothesis-driven studies. For example:

-

For data contradiction analysis : Use triangulation by comparing results from orthogonal methods (e.g., SPR vs. ITC for binding studies). Apply Bayesian statistics to quantify confidence intervals across datasets .

-

For reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing raw data (e.g., depositing NMR spectra in public repositories like Zenodo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。